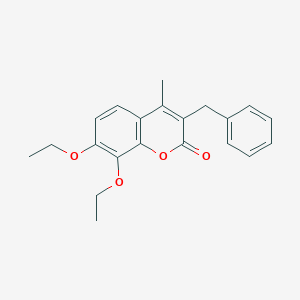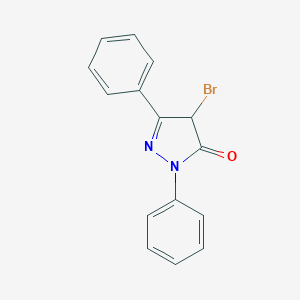
3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one, also known as bergamottin, is a natural furanocoumarin compound found in grapefruit juice and some other citrus fruits. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.
Wirkmechanismus
Bergamottin exerts its biological effects by inhibiting the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. This inhibition can lead to increased bioavailability and efficacy of certain drugs, as well as decreased toxicity of certain toxins. Bergamottin also exhibits anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Biochemical and physiological effects:
Bergamottin has been found to affect various biochemical and physiological processes in the body, including lipid metabolism, glucose metabolism, and immune function. It has been shown to decrease serum cholesterol levels and improve insulin sensitivity in animal models. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Bergamottin has several advantages for use in lab experiments, including its relatively low cost, availability in natural sources, and wide range of biological activities. However, its potential interactions with other drugs and variability in concentration in natural sources can be limitations for its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one, including its use as a drug delivery enhancer, adjuvant therapy for cancer treatment, and treatment for metabolic disorders such as diabetes and obesity. Further studies are needed to fully understand its mechanisms of action and potential interactions with other drugs.
Synthesemethoden
Bergamottin can be synthesized by various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of extraction is from grapefruit juice, which contains a high concentration of 3-benzyl-7,8-diethoxy-4-methyl-2H-chromen-2-one. Chemical synthesis involves the reaction of coumarin with benzyl chloride and ethyl bromoacetate, followed by methylation and dehydration. Biotransformation involves the use of microorganisms to convert precursor compounds into this compound.
Wissenschaftliche Forschungsanwendungen
Bergamottin has been found to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, anti-fungal, and anti-viral effects. It has also been shown to enhance the bioavailability and efficacy of certain drugs by inhibiting the activity of cytochrome P450 enzymes in the liver. This has led to its potential use as a drug delivery enhancer and adjuvant therapy.
Eigenschaften
Molekularformel |
C21H22O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-benzyl-7,8-diethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C21H22O4/c1-4-23-18-12-11-16-14(3)17(13-15-9-7-6-8-10-15)21(22)25-19(16)20(18)24-5-2/h6-12H,4-5,13H2,1-3H3 |
InChI-Schlüssel |
CVPNYVYWCJFTQZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)OCC |
Kanonische SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B283931.png)
![3-bromo-N-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283932.png)
![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283938.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283943.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)

